(-)-Sophorol

Beschreibung

Contextualization within Flavonoid and Isoflavonoid (B1168493) Chemistry

Flavonoids and isoflavonoids are large classes of plant secondary metabolites characterized by a polyphenolic structure. frontiersin.org The fundamental structural difference between them lies in the position of the B-ring on the heterocyclic C-ring; in flavonoids, it is at position 2, while in isoflavonoids, it is at position 3. frontiersin.org This structural variance leads to a wide array of biological activities and functions.

(-)-Sophorol belongs to the isoflavanone (B1217009) subclass of isoflavonoids, which are distinguished by a ketone group at the C4 position of the isoflavan (B600510) skeleton. hmdb.ca Isoflavanones like this compound are key intermediates in the biosynthesis of more complex isoflavonoids. rsc.org The synthesis of isoflavonoids, including isoflavanones, typically begins with the oxidative rearrangement of 2'-hydroxychalcones. rsc.orgrsc.org

Table 1: Classification of this compound

| Category | Main Class | Sub Class |

|---|---|---|

| Polyketides | Flavonoids | Isoflavonoids |

Data sourced from LIPID MAPS® lipidmaps.org

Significance in Plant Secondary Metabolism and Biochemical Pathways

Plant secondary metabolites are organic compounds that are not directly involved in the normal growth and development of a plant but often play critical roles in its interaction with the environment. wikipedia.org These compounds can be involved in defense against pathogens and herbivores, protection from UV radiation, and signaling. wikipedia.orgnih.gov Isoflavonoids, as a class of secondary metabolites, are particularly prominent in the legume family (Fabaceae) and are known for their roles in plant defense and symbiotic relationships with nitrogen-fixing bacteria. frontiersin.org

This compound is a pivotal intermediate in the biosynthesis of certain phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. osti.govresearchgate.netnih.gov Specifically, it is a precursor in the biosynthetic pathway of (+)-pisatin, the major phytoalexin in pea (Pisum sativum). osti.govresearchgate.netnih.govebi.ac.uknih.govnih.gov The biosynthesis of pisatin (B192138) from this compound involves a series of enzymatic reactions that ultimately lead to the formation of this protective compound. osti.govresearchgate.netnih.govnih.gov

The biochemical pathway leading to this compound starts from 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049). osti.govresearchgate.netnih.govnih.govgenome.jp This precursor is reduced in an NADPH-dependent reaction catalyzed by the enzyme isoflavone (B191592) reductase to yield this compound. frontiersin.orgosti.govresearchgate.netnih.govnih.gov This enzymatic step is inducible, meaning its activity increases in response to stressors like treatment with copper chloride (CuCl2), which mimics a pathogen attack. osti.govresearchgate.netnih.govnih.gov

Further metabolism of this compound is also an area of active research. In pea extracts, this compound can be further metabolized in an NADPH-dependent manner to produce several other compounds, one of which has been tentatively identified as maackiain. osti.govresearchgate.netnih.govnih.gov The conversion of this compound to subsequent intermediates in the pisatin pathway, such as cis-(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol, is catalyzed by sophorol (B1235898) reductase. nih.gov

Table 2: Key Compounds in the Biosynthetic Pathway of (+)-Pisatin

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | DMD | Precursor to this compound |

| This compound | Intermediate | |

| cis-(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol | cis-(-)-DMDI | Intermediate derived from this compound |

| (+)-Pisatin | Final phytoalexin product |

Information compiled from various studies on pisatin biosynthesis. frontiersin.orgebi.ac.uknih.gov

The study of this compound and its role in these biochemical pathways is crucial for understanding plant defense mechanisms and the intricate chemistry of natural products. ahtrees.org This knowledge can have implications for agricultural science, potentially leading to new strategies for enhancing plant disease resistance.

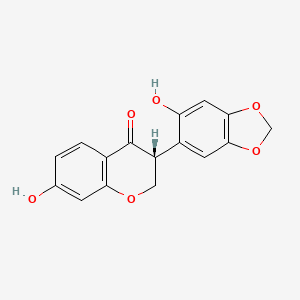

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12O6 |

|---|---|

Molekulargewicht |

300.26 g/mol |

IUPAC-Name |

(3R)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2/t11-/m0/s1 |

InChI-Schlüssel |

FAPWSAQOVOBPCP-NSHDSACASA-N |

Isomerische SMILES |

C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

Kanonische SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of Sophorol

Botanical Sources and Species Identification

(-)-Sophorol has been identified in several plant species, most notably within the Sophora and Pisum genera. ontosight.aiebi.ac.uk Research has also indicated its presence in other plants such as Maackia amurensis and Dalbergia parviflora. phytobank.canih.gov

The genus Sophora comprises approximately 45 species of small trees and shrubs with a wide distribution. wikipedia.org The name "sophorol" itself is derived from Sophora japonica (now classified as Styphnolobium japonicum), the Japanese pagoda tree, where this isoflavone (B191592) was isolated. ahtrees.org Studies have confirmed the presence of sophorol (B1235898) and its derivatives in various Sophora species, including Sophora flavescens and Sophora subprostrata. thegoodscentscompany.comnih.govscielo.br

In the context of Pisum sativum (the common pea), this compound is recognized as a key intermediate in the biosynthesis of (+)-pisatin, the major phytoalexin of this plant. ebi.ac.ukresearchgate.net Phytoalexins are antimicrobial compounds that plants produce in response to stress, such as microbial infection. researchgate.netresearchgate.net The synthesis of (+)-pisatin from this compound is a critical step in the pea's defense mechanism. ebi.ac.ukresearchgate.net

Below is a table summarizing some of the key botanical sources of this compound.

| Botanical Source | Family | Common Name |

| Sophora japonica (Styphnolobium japonicum) | Fabaceae | Japanese Pagoda Tree |

| Sophora flavescens | Fabaceae | Shrubby Sophora |

| Sophora subprostrata | Fabaceae | |

| Pisum sativum | Fabaceae | Pea |

| Maackia amurensis | Fabaceae | Amur Maackia |

| Dalbergia parviflora | Fabaceae | |

| Clitoria ternatea | Fabaceae | Butterfly Pea |

| Ononis spinosa | Fabaceae | Spiny Restharrow |

This table is based on available research and may not be exhaustive. ebi.ac.ukphytobank.canih.govahtrees.orgnih.govmbimph.comresearchgate.net

Biospatial Distribution within Plant Tissues and Organs

The distribution of this compound within a plant is not uniform and often correlates with its function, particularly in defense.

In Pisum sativum, the biosynthesis of this compound and its conversion to pisatin (B192138) are induced in response to stressors like copper chloride (CuCl2) treatment, which mimics a fungal attack. osti.govnih.govoup.com This suggests that the compound's production is localized to tissues under stress. Research has shown that extracts from CuCl2-treated pea seedlings can metabolize this compound. osti.govnih.govoup.com The accumulation of pisatin, and therefore the precursor this compound, is often found in the roots and other parts of the plant susceptible to microbial invasion. frontiersin.org

In Sophora japonica, sophorol has been isolated from the wood of the tree. ahtrees.org Research on Sophora flavescens has focused on the roots, known in traditional Chinese medicine as "Kushen," for the isolation of various bioactive compounds, including flavonoids and alkaloids. nih.gov Similarly, studies on Sophora subprostrata have utilized the roots to identify compounds like (-)-maackiain (B1675864) sulfate, a related pterocarpan (B192222). thegoodscentscompany.com

The following table details the known distribution of this compound in various plant parts.

| Plant Species | Tissue/Organ |

| Pisum sativum | Seedlings (induced), Roots |

| Sophora japonica | Wood |

| Sophora flavescens | Roots |

| Sophora subprostrata | Roots |

This table reflects findings from specific research studies and the distribution may vary. ahtrees.orgthegoodscentscompany.comnih.govoup.comfrontiersin.org

Biosynthetic Pathways and Enzymatic Transformations of Sophorol

Upstream Enzymatic Steps in Isoflavonoid (B1168493) Biosynthesis Leading to (-)-Sophorol

The formation of this compound is a critical step that introduces chirality into the pterocarpan (B192222) biosynthetic pathway. frontiersin.orgapsnet.org This transformation is catalyzed by a specific reductase acting on a precursor isoflavone (B191592).

The direct enzymatic precursor to this compound is 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) (DMD). nih.govfrontiersin.orgresearchgate.net The conversion of DMD to this compound is catalyzed by the enzyme isoflavone reductase (IFR). researchgate.netbiorxiv.orgencyclopedia.pub This reaction is an NADPH-dependent reduction of the double bond at the C2-C3 position of the isoflavone core. nih.govscience.gov

The IFR-catalyzed reaction is highly stereospecific. In plants like pea and alfalfa, the reductase specifically produces the (3R)-isoflavanone enantiomer, which is designated as this compound. nih.govfrontiersin.orgresearchgate.net This enzymatic step is the first point in this branch of the pterocarpan pathway where stereochemical asymmetry is introduced, thereby dictating the stereochemistry of downstream products. apsnet.org

The precursor, 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD), is synthesized earlier in the general isoflavonoid pathway. nih.govencyclopedia.pub The stereoselective action of isoflavone reductase (IFR) is crucial, as it exclusively forms the (3R)-sophorol isomer, also known as this compound, from the achiral DMD substrate. frontiersin.orgresearchgate.net This stereoselectivity ensures that the correct chiral intermediate is available for the subsequent steps in the biosynthesis of specific pterocarpan phytoalexins like (+)-pisatin. nih.govnih.gov

Downstream Metabolic Fates and Products of this compound

Once formed, this compound is quickly metabolized further down the pathway, acting as a substrate for another reductase enzyme that leads to the formation of isoflavanols and, ultimately, complex pterocarpans.

This compound is the specific substrate for the enzyme sophorol (B1235898) reductase (SOR). frontiersin.orgnih.govscispace.com In pea, this enzyme is also referred to as 2'-hydroxyisoflavanone 4-reductase (I4'R). frontiersin.org SOR catalyzes the NADPH-dependent reduction of the ketone group at the C4 position of this compound. researchgate.netnih.gov

This reaction is also stereospecific, yielding (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol, commonly abbreviated as (-)-DMDI. nih.govnih.gov Specifically, the enzymatic reduction produces the cis-(-)-DMDI isomer, which possesses a (3R,4R) configuration. frontiersin.orgnih.gov Studies with the cloned recombinant SOR from pea have confirmed that the enzyme shows a strong preference for this compound over its (+)-sophorol antipode. researchgate.netnih.gov

The biosynthesis continues from the isoflavanol intermediate. The cis-(-)-DMDI produced by SOR is converted into an achiral isoflavene, 7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene (DMDIF), through the action of an isoflavanol dehydratase. nih.govnih.govoup.com This achiral compound is a key branching point. From DMDIF, the pathway proceeds through several more enzymatic steps to form the final pterocarpan structures. researchgate.netnih.gov

In pea, these subsequent steps lead to the formation of (+)-6a-hydroxymaackiain, which is then methylated by (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM) to produce the phytoalexin (+)-pisatin. scispace.comfrontiersin.org This pathway is notable for its use of intermediates with a (-) chirality, such as this compound and (-)-DMDI, to ultimately synthesize a pterocarpan with (+) stereochemistry. nih.govnih.govnih.gov

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound and its derivatives is tightly regulated at the genetic level, often as part of a coordinated plant defense response. The genes encoding the key enzymes, including isoflavone reductase (IFR) and sophorol reductase (SOR), have been isolated and characterized from several legume species, including pea. apsnet.orgbiorxiv.orgresearchgate.net

The expression of these genes and the activity of their corresponding enzymes are coordinately induced upon exposure to elicitors, such as copper chloride (CuCl₂), or upon fungal infection. researchgate.netnih.govscispace.com This induction occurs at the level of gene transcription, leading to increased levels of the necessary enzymes for the phytoalexin pathway. scispace.com The functional roles of these genes have been confirmed through reverse genetics. RNA-mediated genetic interference (RNAi) to silence the IFR and SOR genes in pea hairy roots led to the accumulation of their respective substrates, DMD and this compound, and a corresponding decrease in the final product, (+)-pisatin. nih.govfrontiersin.orgresearchgate.net This coordinated regulation involves complex networks of transcription factors, such as those from the MYB and bHLH families, which control the expression of various genes within the isoflavonoid pathway. uwo.camdpi.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme Name | Abbreviation | Function | Substrate | Product |

| Isoflavone Reductase | IFR | Stereospecific reduction of an isoflavone | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) | This compound |

| Sophorol Reductase | SOR | Stereospecific reduction of an isoflavanone (B1217009) | This compound | cis-(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI] |

| Isoflavanol Dehydratase | - | Dehydration of an isoflavanol | cis-(-)-DMDI | 7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene (DMDIF) |

| (+)-6a-hydroxymaackiain 3-O-methyltransferase | HMM | Terminal methylation in pisatin (B192138) biosynthesis | (+)-6a-hydroxymaackiain | (+)-Pisatin |

Gene Expression Analysis of Key Biosynthetic Enzymes

The formation of this compound and its subsequent transformation are catalyzed by specific enzymes whose expression is tightly controlled at the genetic level. The direct precursor to this compound is 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD). nih.gov The key enzymatic step is the reduction of DMD to this compound, a reaction catalyzed by Isoflavone Reductase (IFR). nih.govfrontiersin.org Subsequently, this compound is converted to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI] by the enzyme Sophorol Reductase (SOR). nih.gov

Studies involving the genetic manipulation of these enzymes have been crucial in confirming their roles. In pea hairy roots, RNA-mediated genetic interference (RNAi) has been used to inactivate the expression of IFR and SOR genes. nih.gov Hairy root lines with inactivated IFR accumulated the precursor DMD, while those with inactivated SOR accumulated this compound. nih.gov These results provide strong evidence for the specific functions of IFR and SOR in the biosynthetic pathway leading from DMD to (-)-DMDI via this compound, and support the involvement of these chiral intermediates in the synthesis of (+)-pisatin. nih.gov

The expression of the broader isoflavonoid pathway genes is often coordinated. In Lotus japonicus, analysis of gene expression following elicitation revealed that genes encoding enzymes for the entire isoflavonoid pathway showed a significant and coordinated increase in mRNA levels. oup.com This includes enzymes acting earlier in the pathway, such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumaroyl CoA ligase (4CL), Chalcone (B49325) Synthase (CHS), and Isoflavone Synthase (IFS), as well as the later-acting reductases. frontiersin.orgoup.com This coordinated gene expression ensures the efficient channeling of metabolic precursors toward the synthesis of final products like phytoalexins. nih.gov

| Enzyme | Abbreviation | Gene | Function in Pathway | Observed Expression Changes | Reference |

|---|---|---|---|---|---|

| Isoflavone Reductase | IFR | IFR | Reduces 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) to this compound. | Expression is inducible. RNAi-mediated silencing leads to accumulation of the precursor DMD. | nih.gov |

| Sophorol Reductase | SOR | SOR | Reduces this compound to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI]. | Expression is inducible. RNAi-mediated silencing leads to accumulation of this compound. | nih.govresearchgate.net |

| Isoflavone Synthase | IFS | IFS | Catalyzes the key step in forming the isoflavonoid skeleton. | Gene expression is induced by elicitors, showing a 6- to 127-fold increase in mRNA levels in Lotus japonicus after 3 hours of elicitation. | oup.com |

Elicitation and Inducibility of this compound Pathway Components

The biosynthesis of isoflavonoids, including this compound, is often a defensive response in plants, and its production is induced by various external stimuli known as elicitors. frontiersin.org These elicitors can be of biotic origin, such as components from pathogenic fungi, or abiotic, such as certain chemical compounds or physical stress. frontiersin.orgchiro.org The induction of the pathway is a hallmark of phytoalexin synthesis, where compounds are produced de novo to combat challenges. nih.gov

A variety of elicitors have been shown to induce the isoflavonoid pathway in different plant species. In pea seedlings, copper chloride (CuCl₂) has been effectively used to induce the NADPH-dependent isoflavone reductase activity responsible for converting DMD to sophorol. researchgate.net The timing of this induction was found to coincide with the induction of the terminal enzyme in pisatin biosynthesis, indicating a coordinated defensive response. researchgate.net

In Lotus japonicus, treatment with reduced glutathione (B108866) (GSH) acts as an elicitor, triggering a rapid and significant increase in the transcription of isoflavonoid pathway genes. oup.com Within three hours of GSH treatment, the mRNA levels for key enzymes like Isoflavone Synthase (IFS) and Isoflavone Reductase (IFR) increased dramatically. oup.com Similarly, methyl jasmonate (MeJA), a well-known plant signaling molecule, has been shown to induce isoflavonoid accumulation in various leguminous plants, although high concentrations can have deleterious effects. researchgate.net The response to elicitation can be highly specific, depending on the plant species, the tissue, the elicitor's structure and concentration, and the duration of exposure. researchgate.net For instance, in common bean, different cultivars show varying levels of isoflavonoid induction in response to elicitors. researchgate.net

| Elicitor | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Copper Chloride (CuCl₂) | Pea (Pisum sativum) | Induces isoflavone reductase activity, leading to sophorol production. | researchgate.net |

| Reduced Glutathione (GSH) | Lotus japonicus | Induces a 6- to 127-fold increase in mRNA levels of isoflavonoid pathway genes within 3 hours. | oup.com |

| Methyl Jasmonate (MeJA) | Common Bean (Phaseolus vulgaris) | Increases the amount of isoflavonoids, dependent on concentration and time. | researchgate.net |

| Pathogen Attack (e.g., Fungi) | Legumes in general | Triggers the synthesis of isoflavonoid phytoalexins as a defense mechanism. | frontiersin.orgchiro.org |

| Electric Current | Pea (Pisum sativum) | Elicited (+)-pisatin biosynthesis and its release from roots. | arizona.edu |

Chemical Synthesis Methodologies for Sophorol and Its Enantiomers

Total Synthesis Approaches to the Isoflavanone (B1217009) Scaffold of Sophorol (B1235898)

The construction of the isoflavanone core of sophorol is a key challenge in its total synthesis. The two most prominent pathways for achieving this are the deoxybenzoin (B349326) route and the chalcone (B49325) route. researchgate.net

The deoxybenzoin route involves the cyclization of a 2'-hydroxyphenyl benzyl (B1604629) ketone (deoxybenzoin) with a one-carbon (C1) unit. researchgate.netscirp.org Various reagents can be employed for this ring closure, including:

Ethoxalyl chloride in pyridine (B92270) scirp.org

Triethylorthoformate with pyridine and piperidine (B6355638) scirp.org

N,N-dimethylformamide (DMF) and boron trifluoride etherate (BF₃∙Et₂O) with methanesulfonyl chloride or phosphorus oxychloride scirp.org

Anhydrous ethyl formate (B1220265) scirp.org

A notable example involves the reaction of a deoxybenzoin with BF₃∙Et₂O and DMF, followed by cyclization to yield the isoflavone (B191592). scirp.org

The chalcone route offers an alternative approach where isoflavones are synthesized through the oxidative rearrangement of a chalcone. researchgate.netscirp.org This method is advantageous as it utilizes readily available benzaldehydes for constructing ring B of the isoflavone, avoiding the often harsh conditions of Friedel-Crafts acylations required in the deoxybenzoin route. rsc.org

Oxidative Rearrangement Strategies in Sophorol Synthesis

A pivotal strategy in the synthesis of sophorol and related isoflavonoids is the oxidative rearrangement of chalcones. rsc.orgrsc.org Thallium(III) nitrate (B79036) (TTN) has proven to be a highly effective reagent for this transformation. rsc.orgrsc.orgscispace.com

The reaction of a 2'-hydroxychalcone (B22705) with TTN in methanol (B129727) leads to a 1,2-aryl migration, forming a 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one intermediate. rsc.orgrsc.org This acetal (B89532) can then be cyclized under acidic or thermal conditions to afford the corresponding isoflavone. rsc.org This method is significantly faster than using thallium(III) acetate, with the reaction often completing within minutes at room temperature. rsc.org

It is important to note that the success of this oxidative rearrangement is dependent on the solubility of the chalcone in methanol and the substitution pattern on the chalcone. rsc.org Highly insoluble chalcones result in lower yields, and substitution at the 5'-position (para to the hydroxyl group) can lead to the formation of quinonoid byproducts. rsc.org Hypervalent iodine reagents have also been explored for similar oxidative rearrangements of chalcones. rsc.org

The resulting isoflavone can then be reduced to the corresponding isoflavanone, such as sophorol. For instance, (±)-sophorol has been synthesized from its corresponding isoflavone precursor. rsc.org

Stereocontrolled Synthesis of (-)-Sophorol and its Antipode

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of enantiomers can differ significantly. The biosynthesis of this compound in nature involves the stereospecific reduction of an isoflavone precursor by isoflavone reductase (IFR). frontiersin.org This enzymatic reduction establishes the chiral center at the C-3 position.

In the laboratory, stereocontrolled synthesis can be approached in several ways. One method involves the use of chiral auxiliaries. For example, isoflavanones have been prepared in a stereocontrolled manner using (S,S)-(+)-pseudoephedrine as a chiral auxiliary. researchgate.net This multi-step process involves a diastereoselective aldol (B89426) reaction, ether formation, removal of the auxiliary, and an intramolecular Friedel-Crafts acylation. researchgate.net

Another strategy is the stereoselective reduction of the isoflavone double bond. While catalytic hydrogenation of isoflavones typically yields the cis-isoflavanone, specific reagents and conditions can be employed to achieve the desired stereochemistry. The reduction of 2'-hydroxyisoflavones can lead to the formation of isoflavanones, and the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. researchgate.net For example, the reduction of 3-sulfonyl chromen-4-ones using NaBH₄/LiCl or Pd/C/H₂ can produce different diastereomers of 3-sulfonyl chroman-4-ols, which are related structures. researchgate.net

The chemical synthesis and chiral-phase HPLC separation of isoflavan-4-ols and pterocarpans, which are structurally related to sophorol, have also been reported, highlighting methods to obtain enantiomerically pure compounds. nih.gov

Development of Novel Synthetic Routes to Isoflavanones Analogous to Sophorol

The development of new synthetic methods provides access to a wider range of isoflavanone analogues for biological screening. These novel routes often focus on improving efficiency, versatility, and accommodating a variety of substituents.

One such approach is the palladium-catalyzed cross-coupling reaction of 3-iodochromones with arylboronic acids, which offers a versatile method for constructing the isoflavone skeleton. scirp.orgnih.gov This Suzuki-type coupling allows for the introduction of diverse aryl groups at the 3-position. nih.gov

Another innovative strategy involves the rearrangement of chalcone epoxides. Treatment of a chalcone epoxide with boron trifluoride etherate can induce a rearrangement to form an intermediate that, after catalytic hydrogenation, yields the isoflavone. scirp.orgscispace.com

Furthermore, the development of methods for the synthesis of substituted chroman-4-ones, the core structure of isoflavanones, is an active area of research. researchgate.net These methods include indium-mediated allylations of benzopyranone carboxylates and the condensation of dihydroxychroman-4-ones with aldehydes. researchgate.net Such strategies could be adapted for the synthesis of sophorol analogues with diverse substitution patterns.

The synthesis of isoflavonoid (B1168493) derivatives through the functionalization of the isoflavone core is also a valuable approach. For example, glycosylation of isoflavones can significantly alter their biological properties. nih.gov The development of efficient glycosylation methods, such as those using phase-transfer catalysis or specific glycosyl donors, allows for the creation of novel isoflavone glycoconjugates. nih.gov

Derivatives and Analogues of Sophorol: Synthesis and Structure Function Elucidation

Chemical Synthesis of (-)-Sophorol Derivatives

The chemical modification of the this compound structure to generate derivatives is guided by established synthetic routes for isoflavonoids. These strategies allow for the functionalization of the A-, B-, and C-rings of the core structure.

A foundational method for creating the isoflavanone (B1217009) core of sophorol (B1235898) involves the oxidative rearrangement of a corresponding 2'-hydroxychalcone (B22705) using a reagent like thallium(III) nitrate (B79036) in methanol (B129727), followed by cyclisation. rsc.org This approach builds the fundamental isoflavanone skeleton, which can then be modified.

Common strategies for creating derivatives from an isoflavonoid (B1168493) scaffold like sophorol include:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the A and B rings are common sites for modification. Techniques such as alkylation (e.g., isopropylation) can be used to increase the lipid solubility of the compounds, potentially enhancing their ability to cross biological membranes. mdpi.com

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds. This can be used to attach various substituted phenyl, naphthyl, or other aromatic groups to the isoflavone (B191592) skeleton, typically by first creating an iodo-substituted intermediate. nih.gov This allows for significant diversification of the B-ring.

Prenylation: The introduction of prenyl groups to the aromatic rings is a known strategy for enhancing biological activity. Late-stage prenylation can be performed on the fully formed isoflavone core. nih.gov

Mannich Reactions: The core scaffold can be reacted with various primary and secondary amines under Mannich conditions to produce aminomethyl substituted analogues, introducing basic nitrogenous groups that can alter pharmacological properties. nih.gov

The following table summarizes common synthetic reactions for generating isoflavonoid derivatives applicable to the this compound scaffold.

| Reaction Type | Reagents & Conditions | Purpose of Modification |

| Isopropylation | (CH₃)₂CHOH, H₂SO₄ | Increase lipophilicity mdpi.com |

| Suzuki-Miyaura Coupling | Phenylboronic acids, Pd catalyst | Diversify B-ring with new aryl groups nih.gov |

| Prenylation | Prenyl bromide, base | Introduce lipophilic prenyl groups nih.gov |

| Mannich Reaction | Formaldehyde, primary/secondary amine | Introduce aminomethyl functional groups nih.gov |

| Metal Complexation | Chromium acetate | Form complexes with metal ions mdpi.com |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies explore how specific changes to a molecule's chemical structure affect its biological activity. oncodesign-services.comgardp.org For isoflavonoids, including isoflavanones like this compound, SAR studies have identified key structural features that govern their antioxidant, anticancer, and antimicrobial activities. nih.govnih.govphcogrev.com

A comprehensive study on 24 isoflavonoids isolated from Dalbergia parviflora, a natural source of sophorol, evaluated their antioxidant activities and provided detailed SAR insights. nih.govnih.gov The study compared three subgroups: isoflavones, isoflavanones, and isoflavans.

Key findings from SAR studies on isoflavonoids include:

C-Ring Saturation: The saturation level of the heterocyclic C-ring is critical. In antioxidant assays, isoflavones (with a C2-C3 double bond) generally exhibit higher activity than the corresponding isoflavanones (like sophorol, with a saturated C2-C3 bond) and isoflavans (which also lack the C4-keto group). nih.gov

Hydroxyl Group Position: The number and position of hydroxyl (-OH) groups on the aromatic A and B rings are paramount. nih.govmdpi.com

A catechol moiety (two -OH groups on adjacent carbons) on either the A- or B-ring confers high radical-scavenging activity. jst.go.jp

For antioxidant activity, the presence of a 7-OH group on the A-ring and a 4'-OH (or 4'-OMe) on the B-ring, combined with an additional -OH group at either the 3' or 5' position on the B-ring, greatly increases potency. nih.gov

Prenylation: The addition of a lipophilic prenyl group, particularly at the C6 or C8 position of the A-ring, is strongly correlated with enhanced antibacterial activity against strains like Staphylococcus aureus. phcogrev.commdpi.com

Other Substitutions: Mannich bases derived from isoflavenes have shown potent and selective anti-proliferative effects against cancer cell lines. nih.gov

The following table presents SAR data for selected isoflavonoids, illustrating the impact of structural variations on antioxidant activity.

| Compound | Class | Key Structural Features | Antioxidant Activity (DPPH SC₅₀, µM) |

| Formononetin (B1673546) | Isoflavone | 7-OH, 4'-OMe | 117 nih.gov |

| Genistein | Isoflavone | 5,7,4'-triOH | >100 nih.gov |

| Calycosin | Isoflavone | 7,3'-diOH, 4'-OMe | 0.25 nih.gov |

| This compound (analogue) | Isoflavanone | 7,2'-diOH, 4',5'-methylenedioxy | Not reported in this study |

| (3R)-Vestitol | Isoflavan (B600510) | 7,2',4'-triOH | 6.4 nih.gov |

| (3RS)-Kenusanone G | Isoflavanone | 7,2',5'-triOH, 4'-OMe | 8.6 nih.gov |

SC₅₀ is the concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher activity.

Design Principles for Modified this compound Structures

The design of new analogues based on the this compound structure is guided by principles derived from extensive SAR studies on the broader isoflavonoid class. researchgate.net The goal is to systematically modify the scaffold to optimize its interaction with a biological target, thereby enhancing potency and selectivity. oncodesign-services.com

Key design principles for modifying the this compound structure include:

Exploit Hydroxylation Patterns: The primary principle is the strategic placement of hydroxyl groups. Based on SAR data, introducing a catechol system on the B-ring or ensuring a 3'- or 5'-hydroxyl group in addition to the 7-OH and 4'-OH/OMe pattern is a rational approach to increase antioxidant or other biological activities. nih.govjst.go.jp

Modulate Lipophilicity: Biological activity can be fine-tuned by altering the molecule's solubility. Adding non-polar groups like prenyl or isopropyl moieties can enhance membrane permeability and is a key strategy for improving antibacterial activity. mdpi.commdpi.com Conversely, introducing polar groups can alter pharmacokinetics.

Vary C-Ring Oxidation State: The oxidation state of the C-ring (isoflavone vs. isoflavanone vs. isoflavan) is a critical determinant of activity. nih.gov Synthesizing analogues where the C4-ketone of sophorol is reduced to a hydroxyl group (forming an isoflavanol) or completely removed (forming an isoflavan) would be a logical step to explore different biological profiles.

Utilize Molecular Hybridization: A more advanced principle involves combining the isoflavonoid scaffold with other pharmacologically active molecules. nih.gov For example, linking the this compound structure to other heterocyclic systems known to inhibit specific enzymes (like kinases) could produce hybrid molecules with novel mechanisms of action. nih.gov This approach seeks to merge the properties of two different pharmacophores into a single molecule.

These principles provide a strategic roadmap for using this compound as a starting scaffold to develop novel derivatives with potentially valuable and optimized biological activities.

Mechanistic Research on the Biological Roles of Sophorol

Role of (-)-Sophorol in Plant Defense Mechanisms

This compound is intrinsically involved in the sophisticated defense systems that plants deploy when faced with microbial threats and environmental stress. Its primary role is as a precursor in the synthesis of more complex defense compounds known as phytoalexins.

Phytoalexins are a chemically diverse group of low molecular weight, antimicrobial compounds that are synthesized by plants de novo and accumulate rapidly at the sites of pathogen infection. wikipedia.orgchiro.org These substances act as toxins to the invading organisms and are a crucial component of induced resistance. wikipedia.org

This compound is a recognized intermediate in the biosynthetic pathway of pisatin (B192138), a major phytoalexin produced by the pea plant (Pisum sativum). nih.govnih.govresearchgate.net The synthesis of this compound involves the NADPH-dependent reduction of the isoflavone (B191592) 2′,7-dihydroxy-4′,5′-methylenedioxyisoflavone. nih.govresearchgate.net This reaction is catalyzed by the enzyme isoflavone reductase. nih.govnih.gov The induction of this enzyme's activity coincides with the plant's mounting of a defense response, highlighting this compound's integral role in the phytoalexin defense strategy. nih.govresearchgate.net While direct antimicrobial data for this compound is specific to its role as a precursor, related flavonoids from the same plant family, such as sophoraflavanone G and kurarinone (B208610) from Sophora flavescens, have demonstrated potent antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus, often by disrupting the bacterial membrane. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Precursor Compound | 2′,7-dihydroxy-4′,5′-methylenedioxyisoflavone | The starting isoflavone that is converted to this compound. | nih.govnih.gov |

| Enzyme | Isoflavone Reductase | Catalyzes the reduction of the precursor to form this compound. | nih.govresearchgate.net |

| Cofactor | NADPH | Provides the reducing power for the enzymatic reaction. | nih.govnih.govresearchgate.net |

| Inducing Agent | Copper Chloride (CuCl₂) | An abiotic stressor that triggers the induction of isoflavone reductase activity. | nih.govnih.govresearchgate.net |

| End Product (Downstream) | Pisatin (via Maackiain intermediate) | A potent phytoalexin with antimicrobial properties. | nih.govresearchgate.net |

The production of this compound is directly linked to the plant's perception of stress signals. Plants are constantly subjected to a variety of environmental challenges, including abiotic stresses like heavy metals, drought, and UV radiation, as well as biotic stresses from pathogens. nih.govmdpi.com In response, they activate complex defense pathways, often involving the synthesis of secondary metabolites like flavonoids. researchgate.netresearchgate.net

The synthesis of this compound in Pisum sativum is not constitutive but is induced by environmental stressors. nih.govresearchgate.net Research has shown that treating pea seedlings with copper chloride (CuCl₂), a known abiotic elicitor, induces the activity of the isoflavone reductase responsible for producing this compound. nih.govnih.govresearchgate.net This response indicates that the pathway leading to this compound is part of a general stress response mechanism. This induction allows the plant to prepare for potential pathogen attacks by producing the necessary precursors for phytoalexin synthesis. nih.gov The ultimate product, pisatin, provides a broad-spectrum defense against various fungal pathogens. wikipedia.orgresearchgate.net Therefore, the interaction with stressors and pathogens is mediated through a signal-induced synthesis of the entire biosynthetic pathway in which this compound is a critical link.

Intracellular Signaling and Biochemical Interactions in Plant Systems

Plant cells utilize intricate signaling networks to perceive external stimuli and initiate appropriate physiological responses. longdom.org These pathways often involve chemical messengers like hormones and the activation of specific enzymes. longdom.orgnih.gov The production of this compound is a downstream consequence of such a signaling cascade.

The induction of isoflavone reductase by CuCl₂ demonstrates that an external stress signal is translated into an intracellular response that alters gene expression and enzyme activity. nih.govresearchgate.net This process is a classic example of signal transduction. Upon perception of the stressor, a signaling pathway is activated, leading to the transcription and translation of defense-related genes, including the one encoding isoflavone reductase. nih.govnih.gov Pathogens themselves can manipulate these host signaling pathways using secreted molecules called effectors to suppress plant defenses. nih.govyoutube.com The plant, in turn, has evolved to recognize these effectors, often triggering a more robust defense response, including the enhanced production of phytoalexins. mdpi.com The synthesis of this compound is thus integrated into the broader network of plant defense signaling, which includes pathways regulated by key defense hormones like salicylic (B10762653) acid and jasmonic acid. nih.gov

Antioxidant Activity and Related Biochemical Pathways in Biological Systems

Many phytoalexins and their flavonoid precursors are known to possess significant antioxidant properties. wikipedia.orgchiro.org Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are produced during normal metabolic processes and in response to stress. nih.govyoutube.com Flavonoids can neutralize ROS through various mechanisms, including hydrogen atom transfer (HAT) and by chelating metal ions that catalyze the formation of free radicals. nih.govnih.gov

While direct studies on the antioxidant activity of this compound are limited, its chemical structure as an isoflavonoid (B1168493) suggests it likely shares the antioxidant properties common to this class of compounds. nih.govmdpi.com Isoflavonoids such as the glyceollins, which are also phytoalexins, have demonstrated strong antioxidant activities. chiro.org The biochemical pathways related to this activity involve the scavenging of free radicals like superoxide (B77818) and hydrogen peroxide, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. youtube.commdpi.com This antioxidant capability is a crucial secondary benefit of producing these compounds during a stress response, as both biotic and abiotic stresses lead to increased ROS production in plant cells. researchgate.netnih.gov

Anti-inflammatory Biochemical Pathways

In addition to their roles in plants, many plant-derived isoflavonoids exhibit anti-inflammatory effects in animal systems. Inflammation is a complex biological response involving various mediators, including cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α), and enzymes like cyclooxygenase (COX). nih.gov

There is no direct research on the anti-inflammatory pathways affected by this compound. However, studies on structurally related isoflavonoids provide insight into potential mechanisms. For instance, sophoricoside, an isoflavone glycoside, has been shown to exert anti-inflammatory effects by selectively inhibiting the bioactivity of IL-6 and the activity of the COX-2 enzyme, a key player in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.govresearchgate.net Another related compound, sophoraflavanone G, was found to suppress the production of pro-inflammatory mediators by interrupting the NF-κB and MAPK signaling pathways. researchgate.net These pathways are central regulators of the inflammatory response. Given the shared isoflavonoid core structure, it is plausible that this compound could interact with similar biochemical targets to modulate inflammatory processes.

| Compound | Biochemical Pathway/Target Inhibited | Reference |

|---|---|---|

| Sophoricoside | Interleukin-6 (IL-6) bioactivity, Cyclooxygenase-2 (COX-2) activity | nih.govresearchgate.net |

| Sophoraflavanone G | NF-κB signaling pathway, MAPK signaling pathway | researchgate.net |

| Sophoridine | Tumor Necrosis Factor-alpha (TNFα), Prostaglandin E2 (PGE2), Interleukin-8 (IL-8) | nih.gov |

Advanced Analytical Methodologies for Sophorol Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating (-)-sophorol from complex mixtures, such as plant extracts. The choice of technique depends on the specific research question, whether it is for initial separation or detailed identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound. unair.ac.idmarmara.edu.tr It is frequently employed for both the separation and quantification of this compound. In the context of studying the biosynthesis of related compounds, such as (+)-pisatin in peas (Pisum sativum), HPLC is used to monitor the enzymatic reactions involving this compound. For instance, the conversion of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) to this compound can be tracked and the product quantified by its absorbance at specific wavelengths. researchgate.net

The separation of chiral molecules like sophorol (B1235898) is a significant challenge that can be addressed by HPLC, often using polysaccharide-derived chiral stationary phases. researchgate.net This allows for the resolution of enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities. researchgate.net The development of a rapid and simple HPLC method is essential for routine analysis, often involving a gradient elution with a mobile phase like water and acetonitrile (B52724) and detection using a Diode Array Detector (DAD). scirp.org

Table 1: HPLC Parameters for Sophorol Analysis

| Parameter | Description |

|---|---|

| Column | C18, 5µm (Hypersil BDS), 250*4.6mm or similar |

| Mobile Phase | Gradient of Buffer (e.g., pH 3.5) and Acetonitrile |

| Flow Rate | Typically around 0.5 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at specific wavelengths (e.g., 275 nm, 309 nm) |

| Column Temperature | Maintained at a constant temperature, e.g., 25°C |

This table presents typical parameters for the HPLC analysis of sophorol and related compounds, which may be adjusted based on the specific analytical requirements. researchgate.netscirp.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the comprehensive profiling of metabolites, including this compound, in biological samples. bibliomed.orgijcrt.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz LC-MS/MS provides detailed information on the chemical composition of an extract, allowing for the identification of a wide range of compounds, including polar and non-polar constituents. ijcrt.org Predicted LC-MS/MS spectra for (3R)-Sophorol are available in databases, which can aid in its identification in complex mixtures. hmdb.ca The use of HPLC coupled with photodiode array (PDA) and MS/MS detection offers a robust platform for the profiling of secondary metabolites. bibliomed.org

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including the determination of stereochemistry. nih.govlongdom.orgleibniz-fmp.de Proton NMR (¹H NMR) analysis is particularly valuable. For example, in the study of (+)-pisatin biosynthesis, ¹H NMR was used to analyze the product of the enzymatic reduction of this compound. nih.gov The resulting spectrum confirmed the cis configuration of the product, (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol, which was crucial for understanding the biosynthetic pathway. nih.gov Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can provide even more detailed information about the connectivity of atoms and are instrumental in determining the relative stereochemistry of a molecule. longdom.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the detection and quantification of compounds that absorb light in the UV and visible regions. mt.comwepub.org Molecules with chromophore and auxochrome groups, such as flavonoids, can be identified and quantified using this method. researchgate.net In the context of this compound research, UV-Vis spectroscopy is used to determine the optimal absorbance wavelengths for the compound and its derivatives. For instance, the products of the chemical reduction of this compound showed optimal UV absorbance at 299.3 nm and 300.5 nm. nih.gov This technique is often used in conjunction with HPLC, where a UV-Vis detector is employed to monitor the elution of the compound from the column. mdpi-res.com

Table 2: Spectroscopic Data for Sophorol and Related Compounds

| Compound | Analytical Method | Key Findings |

|---|---|---|

| This compound Reduction Products | UV-Vis Spectroscopy | Optimal UV absorbance at 299.3 nm and 300.5 nm. nih.gov |

| cis-(-)-DMDI | ¹H NMR Spectroscopy | Spectrum confirmed the cis-isoflavanol isomer structure. nih.gov |

This table summarizes key spectroscopic data obtained for compounds related to this compound research.

Quantitative Analytical Techniques and Method Validation

For research on this compound to be reliable and reproducible, the analytical methods used must be properly validated. jespublication.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netaphl.org

This process involves evaluating several parameters, including:

Linearity and Range : Establishing a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.netaphl.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netaphl.org

Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. demarcheiso17025.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. aphl.org

Sample Preparation Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates, is a critical prerequisite for reliable pharmacokinetic and metabolic studies. The inherent complexity of these samples, which contain a multitude of endogenous substances like proteins, lipids, salts, and other metabolites, can cause significant interference during analysis. These interferences, collectively known as matrix effects, can suppress or enhance the analyte signal, leading to inaccurate quantification. Therefore, robust and efficient sample preparation is an essential step to remove these interfering components, concentrate the analyte of interest, and ensure compatibility with the subsequent analytical instrumentation, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). organomation.com The primary goals of sample preparation are to improve assay quality, enhance sensitivity, and protect the analytical instruments from contamination. organomation.com

Common strategies employed for the extraction of small molecules like this compound from biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). thieme-connect.comresearchgate.net The choice of method depends on the specific characteristics of the analyte, the nature of the biological matrix, the required sensitivity, and the desired throughput.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples, particularly plasma and serum. mdpi.com It is often favored for its simplicity and speed, making it suitable for high-throughput screening. researchgate.net The method involves adding a precipitating agent, typically an organic solvent or a strong acid, to the sample, which denatures the proteins and causes them to aggregate and precipitate out of the solution. mdpi.com

Commonly used organic solvents include acetonitrile and methanol (B129727). nih.govnih.gov Acetonitrile is highly effective in producing clean extracts. nih.gov For example, in the analysis of a radiotracer in human plasma, protein precipitation with acetonitrile resulted in the recovery of 91% ± 2% of the parent compound and its metabolites from the supernatant, with a specific recovery of 95% ± 2% for the unmetabolized parent compound. nih.gov Methanol is another effective choice; one study found that methanol precipitation was the most reproducible approach for serum metabolite profiling, yielding over 2000 metabolite features with less than 2% residual protein. scripps.edu The selection of the solvent can influence the types and number of metabolites recovered. scripps.edu

The general procedure involves adding a specific volume of the cold solvent (e.g., a 2:1 or 3:1 ratio of solvent to plasma), vortexing the mixture, incubating at a low temperature (e.g., -20°C) to enhance precipitation, and then centrifuging to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte of interest, can then be directly injected into the analytical system or subjected to further cleanup steps.

| Parameter | Method Details | Finding | Reference(s) |

| Analyte & Matrix | Radiotracer [123I]IBZM in human plasma | Acetonitrile precipitation yielded a recovery of 95% ± 2% for the parent compound. | nih.gov |

| Analyte & Matrix | General metabolites in serum | Methanol precipitation resulted in extracts with <2% residual protein and >2000 metabolite features. | scripps.edu |

| Analyte & Matrix | Xanthohumol in rat plasma | Protein precipitation using a solvent resulted in a percentage recovery greater than 95%. | nih.gov |

| Analyte & Matrix | Flutamide in rat plasma | Methanol was used to extract Flutamide from rat plasma with a recovery of 96-100%. | researchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. wikipedia.org LLE is a versatile and effective method for sample cleanup and concentration. researchgate.net The choice of organic solvent is critical and is based on the polarity and solubility of the target analyte. For pterocarpans like medicarpin (B1676140), which is structurally related to this compound, LLE has been successfully applied. nih.gov

In a typical LLE procedure, the biological sample (e.g., plasma) is mixed with a buffer to adjust the pH, followed by the addition of an immiscible organic solvent. researchgate.net After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the mixture is centrifuged to separate the two layers. The organic layer, now containing the analyte, is then collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical method. plos.org A study on the pharmacokinetics of the pterocarpan (B192222) medicarpin in rats utilized an LLE method for sample preparation from plasma, urine, feces, and tissue. nih.gov Another study optimized a butanol-based LLE method for a thiophosphate compound in monkey plasma, achieving high recovery rates. nih.gov

| Parameter | Method Details | Finding | Reference(s) |

| Analyte & Matrix | Octadecyl thiophosphate (OTP) in monkey plasma | A water-saturated 1-butanol (B46404) based LLE method was used. | The extraction recovery ranged from 81.9% to 87.4% at different concentration levels. |

| Analyte & Matrix | Donepezil in rat plasma | LLE with methyl tert-butyl ether was performed. | The recovery of the analyte was between 98.5% and 106.8%. |

| Analyte & Matrix | Oxysterols in plasma and tissue | LLE was performed with hexane/isopropanol after saponification. | Recoveries ranged from 83.0% to 113.9%. |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that has largely replaced LLE for many applications due to its reduced solvent consumption and ease of automation. thieme-connect.com SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange, or polar interactions). Interfering substances are washed away, and the purified analyte is then eluted with a small volume of a different solvent. thieme-connect.com

For isoflavonoids, the class of compounds to which this compound belongs, SPE is a common and effective cleanup strategy. oup.comjfda-online.comnih.gov C18 (a reversed-phase silica-based sorbent) and polymer-based sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are frequently used. oup.comresearchgate.net Research on the analysis of isoflavones in urine demonstrated that automated off-line SPE using Oasis HLB cartridges provided good recoveries, ranging from 65% to 80%. oup.comnih.govresearchgate.net An online SPE method showed even higher recoveries for most analytes (83–94%). oup.comnih.govresearchgate.net The procedure typically involves conditioning the SPE cartridge, loading the pre-treated sample (e.g., hydrolyzed urine), washing away interferences, and finally eluting the analytes. thieme-connect.com

| Analyte Class | Matrix | SPE Sorbent | Extraction Details | Recovery Rate | Reference(s) |

| Isoflavones | Urine | Oasis HLB | Off-line automated method | 65-80% | oup.com, researchgate.net |

| Isoflavones | Urine | LiChropher RP-18 | Online automated method | 83-94% (for most analytes) | oup.com, researchgate.net |

| Isoflavones | Serum | C18 Cartridge | Elution with 0.1% formic acid in MTBE and methanol (80:20, v/v) | 92.0% (Genistein), 100.0% (Daidzein) | jfda-online.com |

| Lignans | Urine | Oasis HLB | Off-line automated method | ~80% | oup.com, researchgate.net |

Future Research Directions and Methodological Challenges in Sophorol Studies

Elucidation of Remaining Undetermined Biosynthetic Steps and Enzyme Functions

The biosynthesis of the isoflavonoid (B1168493) (-)-sophorol is a complex process involving several enzymatic steps. While significant progress has been made in outlining the pathway, several key steps and the enzymes that catalyze them remain to be fully characterized. The conversion of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) to this compound is a proposed step in the biosynthesis of pisatin (B192138), a phytoalexin found in peas (Pisum sativum). researchgate.netosti.gov This reduction is catalyzed by an NADPH-dependent isoflavone (B191592) reductase. researchgate.net

However, the precise sequence of events and all the participating enzymes leading to this compound and its subsequent conversion to other downstream products like (+)-pisatin are not entirely understood. arizona.edunih.govfrontiersin.org For instance, the steps immediately following the formation of this compound on the pathway to (+)-pisatin are still under investigation. arizona.edu It is believed that a sophorol (B1235898) reductase (SOR) is involved in the conversion of this compound to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI]. arizona.eduresearchgate.net Yet, the subsequent transformation of (-)-DMDI to (+)-6a-hydroxymaackiain remains an area of active research. arizona.edu

Future research will need to focus on identifying and characterizing the specific enzymes responsible for these unassigned steps. This includes the enzymes that act on this compound to produce the various intermediates in the pisatin biosynthetic pathway. grafiati.com The use of techniques like RNAi to silence specific genes, as has been done for sophorol reductase, can help in identifying the function of particular enzymes and the resulting accumulation of intermediates like this compound. researchgate.net A deeper understanding of these enzymatic functions will be crucial for the metabolic engineering of plants to produce desired isoflavonoids. frontiersin.org

Development of Advanced Stereoselective Synthetic Strategies

The synthesis of this compound and other chiral isoflavonoids presents a significant challenge due to the need for precise control over the stereochemistry of the molecule. The development of advanced stereoselective synthetic strategies is crucial for producing enantiomerically pure compounds for biological testing and other applications. rsc.orgresearchgate.net

Current research in organic synthesis is focused on creating new chemo-, regio-, and stereoselective reactions and methods. nih.gov These advancements are critical for the efficient synthesis of complex natural products like this compound. nih.gov The challenges lie in developing catalysts and reaction conditions that favor the formation of one specific stereoisomer over others. ufl.edu Predictive models, including those based on quantum chemistry and machine learning, are becoming increasingly important in navigating the vast chemical space and designing effective stereoselective syntheses. rsc.orgresearchgate.net

For this compound, this means designing synthetic routes that can selectively produce the desired (3R)-enantiomer. This could involve the use of chiral catalysts, auxiliaries, or enzyme-mediated reactions to control the stereochemical outcome of key bond-forming steps. Future developments in this area will likely involve a combination of novel synthetic methodologies and computational tools to design and optimize synthetic pathways.

Application of Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for the comprehensive analysis of isoflavonoid biosynthesis. researchgate.net These high-throughput approaches can provide a global view of the genes, proteins, and metabolites involved in pathways like that of this compound. frontiersin.orgnih.gov

Metabolomics, in particular, allows for the large-scale profiling of metabolites in a biological sample, which can help to identify novel intermediates and understand the regulation of metabolic networks. nih.gov By combining metabolomic data with transcriptomic and proteomic data, researchers can correlate gene expression and protein levels with the accumulation of specific metabolites, including this compound and its derivatives. frontiersin.orgsemanticscholar.org This integrated approach can help to identify the genes and enzymes involved in the still-uncharacterized steps of the biosynthetic pathway. frontiersin.org

For example, comprehensive metabolomics was used to investigate the biosynthesis of sophorolipids, revealing correlations between metabolite levels and the production process. nih.gov Similar approaches can be applied to study this compound biosynthesis in plants. Advanced analytical platforms, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for these studies, enabling the detection and quantification of a wide range of metabolites. frontiersin.orgnih.gov The application of these technologies will be instrumental in building a complete picture of this compound metabolism and its regulation.

Exploration of Novel Biological Roles in Broader Ecological Contexts

Isoflavonoids, including this compound, are known to play important roles in plant defense and interactions with other organisms. nih.govfrontiersin.orgrsc.org They can act as phytoalexins, antimicrobial compounds that protect plants from pathogens, and as signaling molecules in symbiotic relationships, such as the interaction between legumes and nitrogen-fixing bacteria. frontiersin.orgresearchgate.net

While the role of some isoflavonoids is well-established, the specific ecological functions of many, including this compound, are not fully understood. Future research should aim to explore the novel biological roles of this compound in a broader ecological context. This could involve investigating its effects on a wider range of plant-associated microbes, insects, and other organisms.

For example, studies have shown that isoflavonoids can act as feeding deterrents against certain insects. capes.gov.br It would be valuable to investigate whether this compound has similar properties. Furthermore, understanding how the production of this compound is regulated in response to different environmental cues, such as pathogen attack or nutrient availability, will provide insights into its ecological significance. nih.gov This research will not only enhance our fundamental understanding of plant-microbe and plant-insect interactions but may also lead to new strategies for crop protection.

Advancements in High-Throughput Analytical Platforms for Isoflavonoid Analysis

The analysis of isoflavonoids like this compound in complex biological samples requires sensitive, accurate, and efficient analytical methods. nih.gov Advancements in high-throughput analytical platforms are crucial for facilitating large-scale studies in areas such as metabolic profiling, pharmacokinetic analysis, and quality control of natural products. researchgate.netrsc.org

Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) have become the methods of choice for isoflavonoid analysis. nih.govcreative-proteomics.com These methods offer high resolution, sensitivity, and speed, allowing for the simultaneous determination of multiple isoflavonoids in a single run. nih.govnih.gov The development of high-throughput methods often involves the automation of sample preparation, for example, using 96-well formats, to increase sample throughput. nih.gov

Future advancements in this area are likely to focus on further improving the sensitivity and selectivity of detection, as well as developing faster and more robust analytical workflows. mdpi.com This could include the development of novel stationary phases for chromatography, more efficient ionization sources for mass spectrometry, and advanced data analysis software. The availability of such powerful analytical tools will be essential for advancing research in all areas of this compound studies, from biosynthesis to biological function. acs.org

Q & A

Q. Example Table: Comparative Synthesis Conditions

| Method | Catalyst/Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP, THF/MeOH | 78 | 95 | [Study A] |

| Chiral Resolution | L-Tartaric Acid, EtOH | 65 | 99 | [Study B] |

Note: Include reaction temperature, pressure (for hydrogenation), and characterization data (NMR, HPLC) per journal guidelines .

(Basic) Which analytical techniques are critical for validating this compound’s structural identity and purity?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR (400–600 MHz) to confirm stereochemistry; compare with published data .

- Chiral HPLC : Employ a Daicel Chiralpak® column (e.g., IA/IB) with hexane/isopropanol (90:10) to assess enantiopurity (retention time vs. standards) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 347.1522) .

(Advanced) How should researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like:

- Independent Replication : Validate key findings in ≥2 independent labs with blinded analysis to reduce bias .

(Advanced) What computational strategies can predict this compound’s molecular interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to predict binding affinities; validate via MD simulations (AMBER/NAMD) .

- ADMET Prediction : Apply SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity (e.g., hERG inhibition) .

- Data Integration : Cross-reference computational results with in vitro assays (e.g., microsomal stability tests) .

(Advanced) How can enantiomeric purity of this compound be maintained during large-scale synthesis?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use preparative HPLC with CSPs (e.g., Chiralcel® OD) for gram-scale separation .

- In-Process Controls (IPC) : Monitor ee at critical stages via inline FTIR or polarimetry .

- Crystallization Optimization : Screen solvent/anti-solvent pairs (e.g., acetone/water) to enhance crystal homogeneity .

(Basic) What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- Cell Viability : MTT assay in cancer lines (e.g., MCF-7) with IC calculation via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (celecoxib) .

- Dose-Response Curves : Use GraphPad Prism® for EC/IC determination; report SEM for triplicates .

(Advanced) What experimental design principles apply to in vivo studies of this compound’s efficacy?

Methodological Answer:

- Animal Models : Select species-specific metabolic relevance (e.g., Sprague-Dawley rats for pharmacokinetics) .

- Dose Escalation : Follow OECD guidelines for acute toxicity (LD) and subchronic dosing (28-day) .

- Blinding : Randomize treatment groups and use coded samples for histopathology analysis .

(Basic) How should analytical methods for this compound be validated to meet ICH guidelines?

Methodological Answer:

- Linearity : 5-point calibration curve (R ≥0.99) across 50–150% of target concentration .

- Precision : Repeat intraday/interday analysis (n=6) with RSD ≤2% .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

(Advanced) How can multi-omics data (proteomics, metabolomics) elucidate this compound’s mechanism of action?

Methodological Answer:

- Pathway Enrichment : Use STRING or KEGG to identify enriched pathways (e.g., apoptosis) from RNA-seq data .

- Network Pharmacology : Integrate transcriptomics and molecular docking results via Cytoscape .

- Validation : Confirm targets via siRNA knockdown or CRISPR-Cas9 in relevant cell models .

(Advanced) What strategies mitigate batch-to-batch variability in this compound’s pharmacological profiling?

Methodological Answer:

- Standardized Protocols : Adopt SOPs for synthesis, storage (-20°C in argon), and reconstitution (fresh DMSO) .

- QC Metrics : Track critical quality attributes (CQAs) like residual solvents (GC-MS) and particulate matter .

- Interlab Collaboration : Share reference samples with certified purity (>98%) via repositories like ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.